Synthesis and characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol
Synthesis and characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol
Executive Summary: This document provides a comprehensive technical guide for the synthesis and characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol, a novel heterocyclic compound. By uniting the medicinally significant benzothiazole core with the pharmacologically prevalent piperidine scaffold, this molecule presents a compelling target for drug discovery and development. This guide details a proposed, robust synthetic pathway, explains the causal reasoning behind methodological choices, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for an audience of researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for its successful preparation and validation.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of modern drug design. The title compound, 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol, is an exemplar of this approach, fusing two highly influential heterocyclic systems.
The Benzothiazole Moiety: A Cornerstone in Medicinal Chemistry
The benzothiazole ring system, a fusion of benzene and thiazole, is a prominent feature in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic structure and unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules. Consequently, benzothiazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[2][3][4] The structural versatility of this scaffold continues to make it a focal point for the development of novel therapeutic agents.[3]
The Piperidine Ring: A Prevalent Feature in Bioactive Molecules
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for optimizing drug-receptor interactions. N-Arylpiperidines, in particular, are integral to numerous drugs with a wide range of biological applications, including analgesic, antipsychotic, and antihistaminic activities.[5] The synthesis of N-arylpiperidines is a well-established field, with methods like the Buchwald-Hartwig and Ullmann couplings being common strategies.[5]
Rationale for the Target Compound
The conjugation of 2-aminobenzothiazole with a piperidine moiety creates a molecule with significant therapeutic potential. The hydroxyl group at the 3-position of the piperidine ring introduces a key functional handle. This hydroxyl can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity and selectivity for a target protein. Furthermore, it provides a site for further chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This guide, therefore, outlines a logical and efficient pathway to access this promising molecular entity.
Proposed Synthetic Strategy and Rationale
Retrosynthetic Analysis
The most direct and logical approach to constructing the target molecule involves forming the C-N bond between the C2 position of the benzothiazole ring and the nitrogen atom of the piperidine ring. This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction, a reliable and widely used method in heterocyclic chemistry.
The key disconnection is the piperidine nitrogen and the benzothiazole C2 carbon. This leads to two primary synthons: the piperidin-3-ol nucleophile and a benzothiazole electrophile activated at the C2 position, such as 2-chlorobenzothiazole.
Causality Behind the Chosen Pathway
The selected forward synthesis involves the direct coupling of commercially available 2-chlorobenzothiazole and piperidin-3-ol. This pathway is chosen for several compelling reasons:
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Reagent Availability: Both 2-chlorobenzothiazole and piperidin-3-ol are readily available from commercial suppliers, minimizing the need for preparatory syntheses of starting materials.
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Reaction Efficiency: The SNAr reaction at the electron-deficient C2 position of 2-chlorobenzothiazole is typically efficient and high-yielding. The chlorine atom is an excellent leaving group, readily displaced by amine nucleophiles.
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Operational Simplicity: The reaction can be conducted under relatively mild conditions, often requiring just a base and a suitable polar aprotic solvent. This avoids the need for expensive metal catalysts or complex reaction setups often associated with cross-coupling reactions.[5][6]
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Predictability: This class of reaction is well-precedented in the literature for coupling various amines and piperazines to the 2-position of benzothiazoles, providing a high degree of confidence in its success.[7][8] The base, typically a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), serves as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis
This section provides a detailed, self-validating protocol for the synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 2-Chlorobenzothiazole | C₇H₄ClNS | 169.63 | e.g., Sigma-Aldrich | Electrophile |
| Piperidin-3-ol | C₅H₁₁NO | 101.15 | e.g., Sigma-Aldrich | Nucleophile[9] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | e.g., Fisher Sci. | Anhydrous, powdered; Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | e.g., VWR | Anhydrous; Reaction Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | e.g., VWR | For extraction and chromatography |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | e.g., VWR | For chromatography |
| Deionized Water | H₂O | 18.02 | In-house | For work-up |
| Brine | Saturated aq. NaCl | N/A | In-house | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | e.g., Fisher Sci. | Drying agent |
| Thin Layer Chromatography | Silica gel 60 F₂₅₄ | N/A | e.g., Millipore | For reaction monitoring |
Step-by-Step Synthesis Procedure
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ol (1.0 g, 9.89 mmol, 1.0 equiv.).
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Addition of Reagents: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to dissolve the starting material. To this solution, add 2-chlorobenzothiazole (1.68 g, 9.89 mmol, 1.0 equiv.) followed by anhydrous potassium carbonate (2.73 g, 19.78 mmol, 2.0 equiv.).
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Rationale: K₂CO₃ is used as an inexpensive and effective inorganic base to neutralize the HCl formed in situ. Two equivalents ensure the reaction goes to completion. DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and facilitates the SNAr reaction.
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-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is complete upon the disappearance of the limiting reagent (2-chlorobenzothiazole). This is a critical self-validating step. Expect a reaction time of 4-6 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Rationale: The product is expected to be more soluble in the organic phase. Repeated extractions ensure maximum recovery.
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-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
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Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and initiate the drying process.
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-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol as a solid.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Summary of Expected Physicochemical Data
| Property | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₂H₁₄N₂OS |
| Molecular Weight | 234.32 g/mol |
| Melting Point | To be determined experimentally (TBD) |
| Yield | 75-85% (Expected) |
| TLC Rf | ~0.4 in 50% EtOAc/Hexanes (UV active) |
| Solubility | Soluble in DMSO, Chloroform, Methanol |
Detailed Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (d, J = 8.0 Hz, 1H): Aromatic proton on the benzothiazole ring (position 4).
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δ 7.58 (d, J = 8.0 Hz, 1H): Aromatic proton on the benzothiazole ring (position 7).
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δ 7.29 (t, J = 7.6 Hz, 1H): Aromatic proton on the benzothiazole ring (position 6).
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δ 7.08 (t, J = 7.6 Hz, 1H): Aromatic proton on the benzothiazole ring (position 5).
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δ 4.0-3.9 (m, 1H): Methine proton on the piperidine ring adjacent to the hydroxyl group (-CHOH).
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δ 3.8-3.6 (m, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (-NCH₂-).
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δ 3.5-3.3 (m, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (-NCH₂-).
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δ 2.1-1.6 (m, 5H): Remaining piperidine methylene protons and the hydroxyl proton (-CH₂- and -OH). The OH peak may be broad and its chemical shift can be variable.
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¹³C NMR (100 MHz, CDCl₃):
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δ 168.5: Quaternary carbon of the benzothiazole ring (C2, N-C=S).
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δ 152.0, 130.5: Quaternary carbons of the benzothiazole ring.
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δ 126.0, 123.5, 121.5, 120.8: Aromatic CH carbons of the benzothiazole ring.
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δ 66.0: Methine carbon of the piperidine ring bearing the hydroxyl group (-CHOH).
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δ 55.0, 45.0: Methylene carbons of the piperidine ring adjacent to the nitrogen.
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δ 32.0, 22.0: Remaining methylene carbons of the piperidine ring.
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Mass Spectrometry (ESI+):
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Calculated for C₁₂H₁₅N₂OS⁺ [M+H]⁺: 235.0905
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Found: 235.09xx (High-resolution mass spectrometry is required for exact mass confirmation).
-
-
Infrared Spectroscopy (IR, KBr Pellet, cm⁻¹):
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~3400 (broad): O-H stretch from the alcohol.
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~3060: Aromatic C-H stretch.
-
~2940, 2860: Aliphatic C-H stretch from the piperidine ring.
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~1610, 1560: C=N and C=C stretching from the benzothiazole ring.
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~1280: C-N stretch.
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~1050: C-O stretch from the secondary alcohol.
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Visualization of Synthetic Workflow
The following diagram illustrates the single-step synthetic process for preparing the target compound.
Caption: Synthetic workflow for 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol.
Conclusion and Future Directions
This guide has detailed a robust and efficient synthesis of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol via a nucleophilic aromatic substitution reaction. The rationale for the chosen synthetic route was grounded in the principles of efficiency, reagent availability, and operational simplicity. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been outlined to ensure the unequivocal structural and purity confirmation of the final compound.
The successful synthesis of this molecule provides a valuable platform for further investigation. Future work should focus on exploring its therapeutic potential by screening it against a panel of biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in various diseases. The hydroxyl group serves as an excellent handle for creating a library of derivatives through esterification or etherification, enabling the establishment of structure-activity relationships (SAR) and the optimization of lead compounds. Given the rich pharmacology of its constituent scaffolds[3][10], this compound represents a promising starting point for the development of new therapeutic agents.
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